2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide
Overview
Description
2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO. It is a chlorinated acetamide derivative, known for its applications in various fields of scientific research and industry. The compound is characterized by its solid physical form and off-white color .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide typically involves the reaction of 2,5-dimethylphenyl ethylamine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves cooling the reactants to below 30°C, followed by the gradual addition of chloroacetyl chloride. The mixture is then stirred and heated under reflux for several hours to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide derivatives, while oxidation can produce corresponding carboxylic acids .
Scientific Research Applications
2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly as a precursor for anesthetic agents.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Shares a similar structure but differs in the position of the methyl groups.
2-Chloro-N,N-dimethylacetamide: Another chlorinated acetamide with different substituents on the nitrogen atom.
Uniqueness: 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-4-5-9(2)11(6-8)10(3)14-12(15)7-13/h4-6,10H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWAHWDSGXVMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589511 | |
Record name | 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36292-95-2 | |
Record name | 2-Chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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